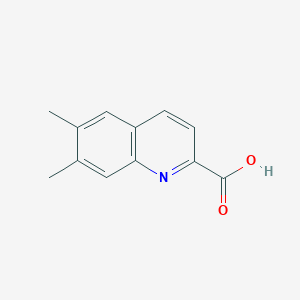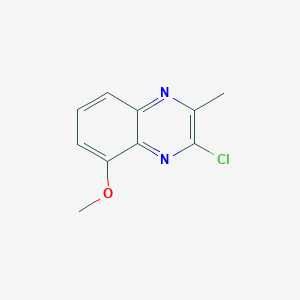
3-Chloro-5-methoxy-2-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methoxy-2-methylquinoxaline is a heterocyclic compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol It is characterized by a quinoxaline core structure substituted with chlorine, methoxy, and methyl groups
Preparation Methods
The synthesis of 3-Chloro-5-methoxy-2-methylquinoxaline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3-chloroaniline with 2-methyl-3,5-dimethoxybenzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-5-methoxy-2-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
3-Chloro-5-methoxy-2-methylquinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-2-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-Chloro-5-methoxy-2-methylquinoxaline can be compared with other quinoxaline derivatives, such as:
2-Chloro-3-methylquinoxaline: Similar in structure but lacks the methoxy group, which can influence its chemical reactivity and biological activity.
3-Chloro-6-methoxy-2-methylquinoxaline:
2-Methoxy-3-(piperazin-2-yl)quinoxaline: Contains a piperazine moiety, which can significantly alter its pharmacological profile.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
3-chloro-5-methoxy-2-methylquinoxaline |
InChI |
InChI=1S/C10H9ClN2O/c1-6-10(11)13-9-7(12-6)4-3-5-8(9)14-2/h3-5H,1-2H3 |
InChI Key |
IYJXCZZXBQIKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=C2OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)

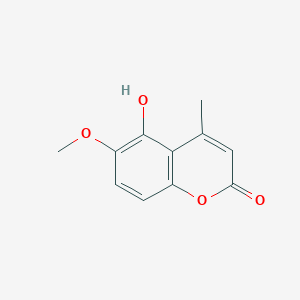

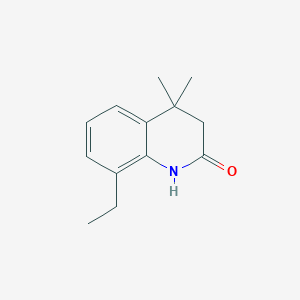

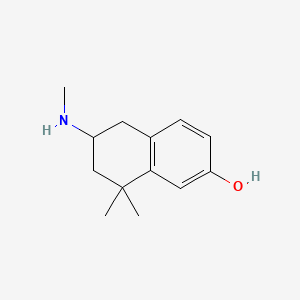
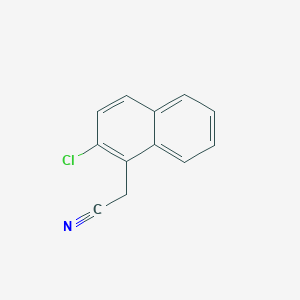

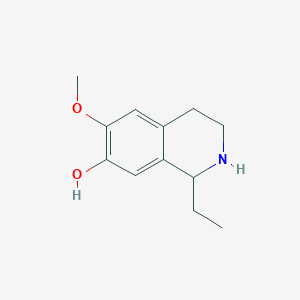
![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

